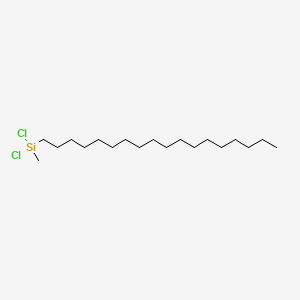

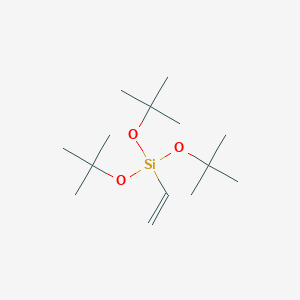

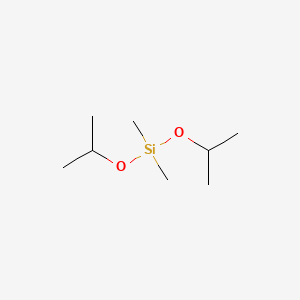

![molecular formula C8H9NO B1582587 6,7-Dihydro-5h-cyclopenta[b]pyridin-2-ol CAS No. 88499-85-8](/img/structure/B1582587.png)

6,7-Dihydro-5h-cyclopenta[b]pyridin-2-ol

Descripción general

Descripción

6,7-Dihydro-5h-cyclopenta[b]pyridin-2-ol is a chemical compound that is a derivative of cyclopenta[b]pyridine . Cyclopenta[b]pyridine derivatives are structural fragments of alkaloids and exhibit a wide spectrum of biological activity .

Synthesis Analysis

The multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents leads to the formation of 6,7-dihydro-5h-cyclopenta[b]pyridin-2-ol derivatives . Another method involves the direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5h-cyclopenta[b]pyridin-2-ol analogues using Mn (OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant .Molecular Structure Analysis

The structure of a number of heterocycles obtained on the basis of 6,7-Dihydro-5h-cyclopenta[b]pyridin-2-ol was studied by X-ray structural analysis .Chemical Reactions Analysis

The synthesis of 6,7-Dihydro-5h-cyclopenta[b]pyridin-2-ol involves a profound structural transformation. According to chromatography data, cyanothioacetamide is initially formed which then undergoes the Knoevenagel condensation with aldehydes. The resulting alkenes are involved in the Stork alkylation with enamine. The obtained adducts undergo intramolecular cyclotransamination with the formation of salts containing the target bicyclic cyclopenta[b]pyridine structure .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

- Summary : This compound is used in the synthesis of cyclopenta[b]pyridine derivatives, which are structural fragments of alkaloids and exhibit a wide spectrum of biological activities .

- Methods : A multicomponent condensation involving malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents leads to the formation of these derivatives .

- Results : The reaction yields various heterocycles, which have been studied using X-ray structural analysis .

Biological Activity

- Summary : Derivatives of 6,7-Dihydro-5h-cyclopenta[b]pyridin-2-ol have been found to possess hypoglycemic activity, act as antagonists of calcium channels, serve as fluorescent probes, and function as inhibitors of protein kinase FGFR1 .

- Methods : The biological activities are determined through various bioassays and receptor binding studies .

- Results : Specific derivatives have shown promising results in preclinical studies, indicating potential therapeutic applications .

Synthesis of Cefpirome Intermediate

- Summary : The compound serves as a key intermediate in the synthesis of cefpirome, an antibiotic used to treat bacterial infections .

- Methods : A new route for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine has been developed, which is more practical and efficient .

- Results : The new synthesis route has streamlined the production process of cefpirome, improving its availability for medical use .

Manganese-Catalyzed Oxidation

- Summary : The compound is involved in manganese-catalyzed oxidation reactions, which are conducted in water, making the process environmentally friendly .

- Methods : Mn(OTf)2 is used as a catalyst and t-BuOOH as an oxidant at 25°C in water, achieving high yield and excellent chemoselectivity .

- Results : This method has been successfully applied to the oxidation of various substrates, providing a green alternative to traditional oxidation processes .

Chemical Synthesis Optimization

- Summary : The compound’s derivatives are used to optimize chemical synthesis processes, enhancing efficiency and yield .

- Methods : Reaction parameter optimization studies are conducted to determine the best conditions for the synthesis of desired compounds .

Structural Analysis

- Summary : The structural analysis of derivatives of 6,7-Dihydro-5h-cyclopenta[b]pyridin-2-ol provides insights into the molecular architecture of complex organic molecules .

- Methods : Techniques such as X-ray crystallography are employed to elucidate the structures of these compounds .

- Results : Detailed structural information aids in the understanding of molecular interactions and reactivity .

Domino Reactions in Organic Synthesis

- Summary : This compound is utilized in domino reactions, which are a series of transformations that occur under the same reaction conditions, leading to complex molecules from simple substrates .

- Methods : The process involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, and other reagents, resulting in profound structural transformations .

- Results : The reaction leads to the formation of new derivatives of 2-alkylsulfanyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles and related compounds .

Development of Fluorescent Probes

- Summary : Derivatives of the compound are developed as fluorescent probes for biological imaging and diagnostics .

- Methods : The fluorescent properties are engineered through specific substitutions on the cyclopenta[b]pyridine core .

- Results : These probes have been used to image cellular processes and structures with high specificity and sensitivity .

Antagonists of Calcium Channels

- Summary : Certain derivatives act as antagonists of calcium channels, which are potential therapeutic agents for cardiovascular diseases .

- Methods : The antagonistic activity is assessed using electrophysiological assays and binding studies .

- Results : These compounds have shown efficacy in modulating calcium channel activity in preclinical models .

Inhibitors of Protein Kinase FGFR1

- Summary : Some derivatives serve as inhibitors of the protein kinase FGFR1, which plays a role in cell division and cancer progression .

- Methods : The inhibitory effect is evaluated through kinase assays and cell-based studies .

- Results : The derivatives have demonstrated potential in inhibiting FGFR1 activity, suggesting a role in cancer therapy .

Green Chemistry Oxidation Processes

- Summary : The compound is involved in green chemistry oxidation processes, which are environmentally friendly alternatives to traditional methods .

- Methods : Manganese-catalyzed oxidation in water is used, employing Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant .

- Results : This approach has been applied to various substrates, yielding products with high chemoselectivity and efficiency .

Synthesis of Antibiotic Intermediates

- Summary : The compound is a key intermediate in the synthesis of antibiotics such as cefpirome, which is used to treat bacterial infections .

- Methods : A new practical and efficient route for the synthesis of this intermediate has been developed .

- Results : The improved synthesis route has facilitated the production of cefpirome, enhancing its availability for medical use .

These applications highlight the diverse roles that “6,7-Dihydro-5h-cyclopenta[b]pyridin-2-ol” and its derivatives play in scientific research and development, from organic synthesis to pharmacology and green chemistry. The compound’s versatility is evident in its use in creating complex molecular structures, serving as a tool in biological imaging, and contributing to the development of new therapeutic agents. For detailed experimental procedures and quantitative data, the referenced literature provides extensive information.

Corrosion Inhibition

- Summary : Derivatives of this compound have been used as inhibitor films for steel alloy corrosion, providing protection in industrial environments .

- Methods : The derivatives were tested using electrochemical measurements and surface morphology examinations .

- Results : The compounds showed high inhibition efficiency, with one derivative achieving up to 97.7% efficiency in preventing corrosion .

Ruthenium-Mediated Catalysis

- Summary : The compound is used in ruthenium-mediated dual catalytic reactions for the synthesis of isoquinolone via C-H activation and dearomatization .

- Methods : The reactions involve the use of 2,3-cyclopentenopyridine as a reactant/reagent .

- Results : This method has facilitated the synthesis of complex organic molecules like isoquinolone .

Synthesis of Antibacterial Agents

- Summary : The compound is involved in the synthesis of novel thieno[2,3-d]pyrimidines, which exhibit antibacterial activity .

- Methods : Specific synthetic routes are employed to create these antibacterial agents .

- Results : The synthesized compounds have shown potential in combating bacterial infections .

Propiedades

IUPAC Name |

1,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c10-8-5-4-6-2-1-3-7(6)9-8/h4-5H,1-3H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXXRRIYKTZNCNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)NC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001008194 | |

| Record name | 6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001008194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dihydro-5h-cyclopenta[b]pyridin-2-ol | |

CAS RN |

88499-85-8 | |

| Record name | 88499-85-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150955 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001008194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H,2H,5H,6H,7H-cyclopenta[b]pyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Phenol, 2-amino-4-[[2-(sulfooxy)ethyl]sulfonyl]-](/img/structure/B1582505.png)